molecular formula C11H12N2S B12297571 n-Methyl-3-(2-methylthiazol-4-yl)aniline

n-Methyl-3-(2-methylthiazol-4-yl)aniline

Cat. No.: B12297571
M. Wt: 204.29 g/mol
InChI Key: FYJKADIDHIYTMQ-UHFFFAOYSA-N
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Description

n-Methyl-3-(2-methylthiazol-4-yl)aniline is an organic compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-3-(2-methylthiazol-4-yl)aniline typically involves the reaction of 2-methylthiazole with aniline derivatives under specific conditions. One common method involves the use of a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-3-(2-methylthiazol-4-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-3-(2-methylthiazol-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of n-Methyl-3-(2-methylthiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer activity. The thiazole ring plays a crucial role in its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

n-Methyl-3-(2-methylthiazol-4-yl)aniline can be compared with other similar compounds, such as:

    2-Methylthiazole: Lacks the aniline group, making it less versatile in chemical reactions.

    3-(2-Methylthiazol-4-yl)aniline: Similar structure but without the methyl group on the nitrogen atom, leading to different chemical properties.

    n-Methyl-2-(2-methylthiazol-4-yl)aniline: Positional isomer with different reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2/h3-7,12H,1-2H3

InChI Key

FYJKADIDHIYTMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC

Origin of Product

United States

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